molecular formula C18H18N4O2S B2522136 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide CAS No. 921873-27-0

2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide

Cat. No. B2522136
CAS RN: 921873-27-0
M. Wt: 354.43
InChI Key: FACGDZJYYQMYCR-UHFFFAOYSA-N
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Description

The compound "2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and potential biological activities. For instance, paper reports on the synthesis of benzamide derivatives with a pyrazole core, which are of interest in drug chemistry due to their potential to bind nucleotide protein targets. Paper describes the synthesis of carboxamides based on a pyrazolobenzothiazine ring system, which showed antioxidant activities and could serve as templates for further development of bioactive molecules. Paper focuses on derivatives of acridine carboxamide with antitumor activity, highlighting the importance of substituents on biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from key precursors such as 4-aminophenazone in paper and dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide in paper . The routes of formation for these compounds are discussed, and the final products are characterized by techniques such as NMR, mass spectrometry, and elemental analysis. The synthesis of such compounds is crucial for the development of new drugs with potential biological applications.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed by various analytical techniques. For example, the structures of compounds 6d and 6l in paper were elucidated by X-ray crystallography. The presence of specific functional groups and their arrangement within the molecule can significantly influence the biological activity, as seen in paper , where the position of substituents on the acridine ring affects the compound's antitumor activity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the biological evaluations suggest that these compounds can interact with biological targets such as enzymes and DNA. For instance, the benzamide derivatives in paper inhibited alkaline phosphatases and ecto-5'-nucleotidases, while the acridine derivatives in paper bind to DNA by intercalation, which is a type of chemical reaction important for their biological function.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as solubility, stability, and binding affinity to biological targets, are important for their biological activity and potential therapeutic applications. Paper discusses the importance of the charge on the acridine chromophore at physiological pH for the antitumor activity of the compounds. These properties are typically determined through a combination of experimental studies and theoretical calculations.

Scientific Research Applications

Synthesis and Mechanistic Insights

Research has delved into the synthesis processes involving similar compounds, providing insights into their chemical behavior and potential applications. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves ANRORC rearrangement, leading to compounds with significant potential for further pharmaceutical applications (Ledenyova et al., 2018). This mechanism suggests avenues for creating novel derivatives of the target compound, enhancing its applicability in drug development.

Antimicrobial and Antiviral Activities

Several studies have synthesized compounds structurally related to 2,4-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiazole-5-carboxamide, investigating their antimicrobial and antiviral properties. For example, microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against various test microorganisms, suggesting potential for the development of new antibiotics (Başoğlu et al., 2013). Similarly, thiazole C-nucleosides demonstrated significant antiviral activity, indicating potential use in antiviral drug development (Srivastava et al., 1977).

Anticancer Properties

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine leukemia and Lewis lung carcinoma, with some compounds demonstrating curative potential in vivo against colon tumors in mice (Deady et al., 2005). These findings underscore the therapeutic potential of compounds related to this compound in cancer treatment.

properties

IUPAC Name

2,4-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-17(25-13(2)20-12)18(24)19-10-11-22-16(23)9-8-15(21-22)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGDZJYYQMYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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